molecular formula C7H4BrCl2N3 B3013327 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2253632-98-1

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3013327
CAS No.: 2253632-98-1
M. Wt: 280.93
InChI Key: NTZCDOUAOOFOHA-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with bromine, chlorine, and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chloromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2N3/c8-5-3-11-13-6(10)1-4(2-9)12-7(5)13/h1,3H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZCDOUAOOFOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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